molecular formula C15H18O5 B178395 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 150019-56-0

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B178395
M. Wt: 278.3 g/mol
InChI Key: PLYRZRKIOHFLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-BDD, is a dioxaspirodecane-based compound that has been gaining attention in the scientific community due to its potential applications in organic synthesis, drug design, and biochemistry. 8-BDD has several unique properties that make it a promising compound for further research.

Scientific Research Applications

  • Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-indoles

    • Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized and evaluated for their anticancer activity against various cancer cell lines .
    • Methods : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
    • Results : The compounds showed promising anticancer activity. For example, compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
  • Antitumor Evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines

    • Summary : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
    • Methods : The compounds were synthesized and their antitumor activities were evaluated .
    • Results : Some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
  • Detection of Carcinogenic Heavy Metal Ion, Lead (Pb2+)

    • Summary : The compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
    • Methods : A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
    • Results : The sensor was able to detect Pb2+ effectively .

properties

IUPAC Name

8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c16-14(3-5-15(6-4-14)19-7-8-20-15)11-1-2-12-13(9-11)18-10-17-12/h1-2,9,16H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRZRKIOHFLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC4=C(C=C3)OCO4)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448171
Record name 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

CAS RN

150019-56-0
Record name 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal in dry THF was reacted with the Grignard reagent prepared from 4-bromo-1,2-methylenedioxybenzene as described in example 1 to give the product (52%, mp: 95°-96° C.). Calc'd for C15H18O2 : C, 64.74%; H, 6.52%. Found: C, 64.41%; H, 6.41%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods II

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal (31.2 g, 0.2 mole) in 100 ml dry THF was added to a -60° C. solution of the Grignard reagent prepared from magnesium metal (7.2 g, 0.3 mole) and 5-bromo-1,3-benzodioxole (60.3 g, 0.3 mole). The mixture was allowed to warm to 25° C. and quenched with saturated NH4Cl and extracted with ether. The extracts were dried with Na2SO4 and the solvent removed in vacuo. The residue was crystallized from isopropyl ether to give the product (47.5 g, 85%, m.p: 103°-104° C.).
Quantity
31.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal (25 g, 160 mmole) in dry THF (250 ml) was reacted with the Grignard reagent prepared from 5-bromo-1,3-benzodioxole (40 g, 200 mmole) and magnesium (4.8 g, 200 mmole) as described in example 3 to give the product (52%, mp: 95-96° C.). Calc'd for C15H18O5 : C, 64.74%; H, 6.52%. Found: C, 64.41%; H, 6.41%.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.